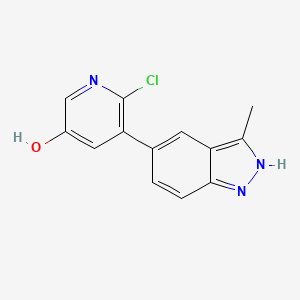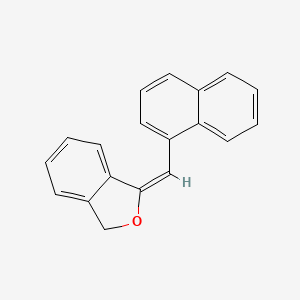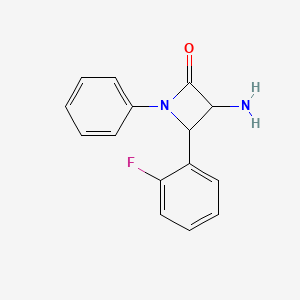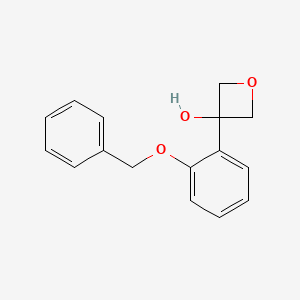
6-Chloro-5-(3-methyl-1H-indazol-5-YL)pyridin-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-(3-methyl-1H-indazol-5-YL)pyridin-3-OL is a heterocyclic compound that features both indazole and pyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(3-methyl-1H-indazol-5-YL)pyridin-3-OL typically involves the formation of the indazole ring followed by its attachment to the pyridine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts such as palladium or copper .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-5-(3-methyl-1H-indazol-5-YL)pyridin-3-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or other nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various halogenated derivatives .
Applications De Recherche Scientifique
6-Chloro-5-(3-methyl-1H-indazol-5-YL)pyridin-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 6-Chloro-5-(3-methyl-1H-indazol-5-YL)pyridin-3-OL involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-1H-indazole-5-carbonitrile
- 5,7-Dichloro-1H-indazole
- 5,6-Dichloro-1H-indazole
- 3-Bromo-5,7-dichloro-1H-indazole
- 5-Chloro-1H-indazole-3-carboxylic acid
Uniqueness
6-Chloro-5-(3-methyl-1H-indazol-5-YL)pyridin-3-OL is unique due to its combined indazole and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
864771-15-3 |
|---|---|
Formule moléculaire |
C13H10ClN3O |
Poids moléculaire |
259.69 g/mol |
Nom IUPAC |
6-chloro-5-(3-methyl-2H-indazol-5-yl)pyridin-3-ol |
InChI |
InChI=1S/C13H10ClN3O/c1-7-10-4-8(2-3-12(10)17-16-7)11-5-9(18)6-15-13(11)14/h2-6,18H,1H3,(H,16,17) |
Clé InChI |
RNHQBGVVESYQDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C=CC2=NN1)C3=C(N=CC(=C3)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11858752.png)

![1-(3-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858756.png)



![5-Isopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11858773.png)





![1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)-](/img/structure/B11858802.png)

